(E)-1,1-Diethoxyhex-2-ene
(E)-1,1-Diethoxyhex-2-ene
1, 1-Diethoxy-2-hexene, also known as (E)-1, 1-diethoxyhex-2-ene, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Diethoxy-2-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-diethoxy-2-hexene is primarily located in the membrane (predicted from logP). 1, 1-Diethoxy-2-hexene has a caraway, celery, and dry taste.
Brand Name:
Vulcanchem
CAS No.:
67746-30-9
VCID:
VC20812450
InChI:
InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3/b9-8+
SMILES:
CCCC=CC(OCC)OCC
Molecular Formula:
C10H20O2
Molecular Weight:
172.26 g/mol
(E)-1,1-Diethoxyhex-2-ene
CAS No.: 67746-30-9
Cat. No.: VC20812450
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1, 1-Diethoxy-2-hexene, also known as (E)-1, 1-diethoxyhex-2-ene, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Diethoxy-2-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-diethoxy-2-hexene is primarily located in the membrane (predicted from logP). 1, 1-Diethoxy-2-hexene has a caraway, celery, and dry taste. |
|---|---|
| CAS No. | 67746-30-9 |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | (E)-1,1-diethoxyhex-2-ene |
| Standard InChI | InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3/b9-8+ |
| Standard InChI Key | WMQKYHTZGYIHHD-CMDGGOBGSA-N |
| Isomeric SMILES | CCC/C=C/C(OCC)OCC |
| SMILES | CCCC=CC(OCC)OCC |
| Canonical SMILES | CCCC=CC(OCC)OCC |
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